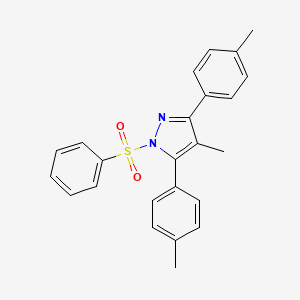![molecular formula C18H19Cl3N2O3S B4702098 1-(3-chloro-2-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4702098.png)
1-(3-chloro-2-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(3-chloro-2-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as MDL 100,907, has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
1-(3-chloro-2-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine 100,907 acts as an antagonist at the 5-HT2A receptor, blocking the binding of serotonin to the receptor. This results in a decrease in the activity of the receptor, which in turn affects downstream signaling pathways. The exact mechanism of action of 1-(3-chloro-2-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine 100,907 is still not fully understood, but it is thought to involve modulation of intracellular calcium levels and activation of protein kinase C.
Biochemical and Physiological Effects:
1-(3-chloro-2-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine 100,907 has been shown to have a number of biochemical and physiological effects, particularly on the central nervous system. It has been shown to block the hallucinogenic effects of drugs such as LSD and psilocybin, which are thought to act through the 5-HT2A receptor. Additionally, 1-(3-chloro-2-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine 100,907 has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-chloro-2-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine 100,907 in lab experiments is its selectivity for the 5-HT2A receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using 1-(3-chloro-2-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine 100,907 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-(3-chloro-2-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine 100,907. One area of interest is the role of the 5-HT2A receptor in the development and progression of neurological disorders such as schizophrenia and depression. Additionally, there is growing interest in the potential therapeutic applications of 1-(3-chloro-2-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine 100,907, particularly in the treatment of anxiety and depression. Further research is needed to fully understand the mechanism of action of 1-(3-chloro-2-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine 100,907 and its potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-2-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine 100,907 has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the serotonin 5-HT2A receptor, which is involved in a number of physiological processes including mood regulation, cognition, and perception. As such, 1-(3-chloro-2-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine 100,907 has been used to investigate the role of the 5-HT2A receptor in various neurological disorders, such as schizophrenia and depression.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-12-13(19)4-3-5-15(12)22-8-10-23(11-9-22)27(24,25)16-7-6-14(20)17(21)18(16)26-2/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSIVSRSKNMGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4702023.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4702036.png)
![(3-methoxypropyl)[4-(methylthio)benzyl]amine hydrochloride](/img/structure/B4702039.png)
![6-cyclopropyl-N-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4702048.png)

![1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4702065.png)
![2-{[5-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4702078.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4702082.png)
![N-(2,4-difluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4702090.png)
![4-methoxy-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4702094.png)

![N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4702115.png)
![N-(sec-butyl)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B4702130.png)